molecular formula C19H20N10O B6505859 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1421497-32-6

2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Cat. No.: B6505859
CAS No.: 1421497-32-6
M. Wt: 404.4 g/mol
InChI Key: CHKVPYVFVHSFIG-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N10O and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.18215530 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a synthetic derivative of pyrazole and pyrimidine, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in regulating cell division and proliferation. The specific compound may inhibit kinases involved in cancer progression.
  • Antioxidant Activity : Pyrazole derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung)0.95Inhibition of VEGF-induced proliferation
MCF7 (Breast)0.46Induction of apoptosis
HCT116 (Colon)0.03CDK2 inhibition
HepG2 (Liver)31.5DNA binding interaction

Cytotoxicity Studies

In addition to anticancer efficacy, the compound's cytotoxicity was assessed using human embryonic kidney (HEK293) cells to determine its safety profile:

Cell Type IC50 (µM) Observation
HEK293>100Non-toxic at therapeutic concentrations

Case Studies

  • Study on Antitubercular Activity : In a study evaluating novel derivatives for anti-tubercular activity against Mycobacterium tuberculosis, compounds similar in structure demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 µM, indicating the potential for developing new antitubercular agents based on this scaffold .
  • Inflammation Model : Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis, where compounds led to a significant reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

2-methyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-6-pyrazol-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N10O/c1-13-6-11-29(27-13)17-5-4-16(25-26-17)20-8-9-21-19(30)15-12-18(24-14(2)23-15)28-10-3-7-22-28/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKVPYVFVHSFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC(=NC(=N3)C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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